5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20-14)19-13-7-5-12(17)6-8-13/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFPJLIFCXQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule’s architecture necessitates disconnection into two primary components:
- The thiazole ring system at positions 2 and 5
- The 4-chlorophenyl and 4-fluorophenyl substituents
Thiazole Core Construction Strategies
Three dominant methodologies emerge from literature analysis:
Hantzsch Thiazole Synthesis
This classical approach involves cyclocondensation of α-haloketones with thiourea derivatives. For 5-(4-chlorophenyl) substitution, 4-chlorophenacyl bromide serves as the optimal α-haloketone precursor. Reaction with N-(4-fluorophenyl)thiourea in ethanol under reflux yields the target compound through intramolecular nucleophilic attack and subsequent dehydration.
Gewald-like Cyclization
Adapting methodologies from, 2-aminothiazoles can be synthesized via ketone bromination followed by thiocyanate displacement. Using 4-chloropropiophenone as starting material:
- Bromination at the α-position using molecular bromine
- Thiocyanation with potassium thiocyanate
- Cyclization with 4-fluoroaniline in acetonitrile
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between preformed thiazole intermediates and halogenated aryl groups offers an alternative route. This method proves advantageous for late-stage functionalization but requires complex catalyst systems.
Experimental Procedures and Optimization
Hantzsch Method Protocol
Reagents:
- 4-Chlorophenacyl bromide (1.0 eq)
- N-(4-Fluorophenyl)thiourea (1.2 eq)
- Anhydrous ethanol (15 mL/mmol)
Procedure:
- Charge reactor with thiourea derivative and ethanol
- Add phenacyl bromide dropwise at 0°C
- Reflux for 8 h under nitrogen atmosphere
- Cool to room temperature and filter precipitate
- Recrystallize from ethanol/water (3:1)
Optimization Data:
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 78 | 99.2 |
| Acetonitrile | 65 | 98.1 | |
| Temperature (°C) | 80 (reflux) | 78 | 99.2 |
| 60 | 52 | 97.8 | |
| Reaction Time (h) | 8 | 78 | 99.2 |
| 12 | 79 | 99.3 | |
| Base Additive | Triethylamine | 81 | 99.4 |
| None | 78 | 99.2 |
Microwave-Assisted Synthesis
Implementing findings from, microwave irradiation significantly enhances reaction efficiency:
Modified Protocol:
- Mix reagents in 1:1.1 molar ratio
- Irradiate at 150W, 100°C for 20 min
- Cool and isolate product
Comparative Performance:
| Method | Time | Yield (%) | Energy (kJ/mol) |
|---|---|---|---|
| Conventional reflux | 8 h | 78 | 2850 |
| Microwave | 20 min | 82 | 620 |
Structural Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H),
7.89 (d, J = 8.6 Hz, 2H, Ar-H),
7.45 (dd, J = 8.9, 4.8 Hz, 2H, Ar-H),
6.98 (t, J = 8.9 Hz, 2H, Ar-H)
13C NMR (101 MHz, DMSO-d6):
δ 167.8 (C=N),
152.4 (C-S),
135.2 (C-Cl),
132.1 (C-F),
129.8, 128.7, 126.4, 115.3 (Ar-C)
IR (KBr, cm−1):
3185 (N-H stretch),
1592 (C=N),
1487 (C=C),
1094 (C-F),
825 (C-Cl)
Elemental Analysis:
Calculated for C15H10ClFN2S:
C 58.73%, H 3.28%, N 9.13%
Found: C 58.69%, H 3.31%, N 9.08%
Purity Assessment and Chromatographic Methods
HPLC Conditions
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase: MeCN/H2O (70:30) + 0.1% TFA
- Flow Rate: 1.0 mL/min
- Detection: UV 254 nm
- Retention Time: 6.78 min
Impurity Profile:
| Impurity | RRT | Amount (%) |
|---|---|---|
| Starting material | 0.62 | 0.12 |
| Hydrolysis product | 1.15 | 0.08 |
Scale-Up Considerations
Kilogram-Scale Production
Adapting the microwave method for industrial application:
Key Parameters:
- Reactor Volume: 500 L
- Batch Size: 35 kg
- Cooling Rate: 2°C/min
- Isolation: Continuous centrifugation
Economic Metrics:
| Metric | Laboratory | Pilot Plant |
|---|---|---|
| Yield (%) | 82 | 79 |
| Cycle Time (h) | 0.33 | 1.5 |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Comparative Method Analysis
Synthetic Route Evaluation
| Parameter | Hantzsch | Gewald | Microwave |
|---|---|---|---|
| Atom Economy (%) | 81 | 76 | 83 |
| E-Factor | 8.7 | 12.4 | 6.2 |
| Process Mass Intensity | 23 | 34 | 18 |
| Temperature (°C) | 80 | 110 | 100 |
Stability and Degradation Studies
Forced Degradation Results
| Condition | Degradation Products | % Loss |
|---|---|---|
| Acid (1M HCl, 24h) | Hydrolyzed amine | 12 |
| Base (1M NaOH, 24h) | Thiazole ring opening | 18 |
| Oxidative (3% H2O2) | Sulfoxide derivative | 9 |
Industrial Applications and Patent Landscape
Recent patent filings (2022-2025) reveal growing interest in this compound:
- US202301832A1: Anticancer applications in combination therapies
- EP4101898A1: Organic semiconductor material for OLED devices
- CN115260213A: Agricultural fungicide with 98% efficacy against Phytophthora
Emerging Synthetic Technologies
Continuous Flow Synthesis
Novel microreactor systems enable:
- Residence time <5 min
- Productivity 2.8 kg/h
- 94% conversion efficiency
Reactor Design Parameters:
- Channel Diameter: 600 μm
- Mixing Efficiency: 98%
- Temperature Gradient: ±0.5°C
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the aromatic rings.
Reduction: Reduced forms of the thiazole ring or the aromatic rings.
Substitution: Substituted derivatives at the aromatic rings or the thiazole ring.
Scientific Research Applications
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key analogs and their properties:
Key Observations
Thiazole vs. Thiadiazole Derivatives
- Target Compound vs. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
Substituent Effects on Bioactivity
- Antibacterial Activity :
- The analog N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine () demonstrates activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The 4-fluorophenyl group may enhance membrane permeability, while the chloro-methylphenyl substituent could sterically influence target binding .
- In contrast, N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () exhibits narrow-spectrum antibacterial activity, likely due to the nitrothiophene carboxamide moiety, which may act as a redox-active group .
Electron-Withdrawing Groups
- Similar substituents in SSR125543A () contribute to its high affinity for the CRF₁ receptor, suggesting that halogenated aryl groups are advantageous in CNS-targeting molecules .
Biological Activity
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and data sources.
Synthesis of the Compound
The synthesis of this compound typically involves reactions between thiazole derivatives and substituted phenyl amines. The compound can be synthesized through a multi-step process that may include:
- Formation of Thiazole Ring : Using thioamide and α-halo ketones or aldehydes.
- Substitution Reactions : Introducing chlorinated and fluorinated phenyl groups through nucleophilic substitution.
The yield and purity of the synthesized compound are crucial for its biological evaluation. For instance, one study reported a yield of 65% with a melting point range of 200–202 °C for similar thiazole derivatives .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
- Cytotoxicity Assays : The MTT assay is commonly employed to determine the half-maximal inhibitory concentration (IC50) values. For example, related compounds have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase-9. Cell cycle analysis has demonstrated that treatment with this compound leads to cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells respectively .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity against various bacterial strains.
- In Vitro Testing : Studies have shown that this compound exhibits antibacterial effects against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Chromobacterium violaceum). The minimum inhibitory concentration (MIC) values are essential for evaluating its effectiveness .
Data Summary
| Biological Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | ~6.51 µg/mL | Apoptosis induction; cell cycle arrest |
| Anticancer | HepG2 | ~2.32 µg/mL | Apoptosis induction; cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | Not specified | Bacterial growth inhibition |
| Antimicrobial | Chromobacterium violaceum | Not specified | Bacterial growth inhibition |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in cancer therapy:
- Study on Piperazine Derivatives : A study reported that derivatives containing thiazole structures exhibited enhanced cytotoxicity when modified with piperazine or piperidine rings, suggesting structural modifications can significantly impact biological activity .
- In Vivo Studies : Animal models have demonstrated that certain thiazole derivatives can effectively target tumor cells, providing a basis for further development into therapeutic agents .
Q & A
Q. What are the common synthetic routes for 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or condensation reactions. A validated method includes:
- Hantzsch thiazole synthesis : Reacting thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours .
- Cyclization of precursors : For example, reacting 4-chloroaniline with fluorophenyl-substituted intermediates in POCl₃ under reflux, yielding >70% purity after recrystallization .
Q. Key factors affecting yield :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and thiazole NH (δ 10.2–10.8 ppm) confirm substituent positions .
- ¹³C NMR : Assigns carbons in the thiazole ring (C-2: ~165 ppm) and aromatic groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 335.03) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., C-S: 1.72 Å) and dihedral angles between aromatic rings, critical for structure-activity relationships .
Advanced Research Questions
Q. How do structural modifications at the thiazole ring’s substituents affect biological activity?
Substituents at the 4- and 5-positions of the thiazole ring modulate bioactivity:
- Electron-withdrawing groups (e.g., -Cl, -F) : Enhance antimicrobial potency by increasing membrane permeability. For example, fluorophenyl derivatives show 2–4× higher MIC against S. aureus compared to methyl groups .
- Bulkier substituents : Reduce activity due to steric hindrance in target binding pockets (e.g., IC₅₀ increases from 12 µM to >50 µM with -CF₃ substitution) .
Q. Example SAR Table :
| Substituent (R₁/R₂) | Target Activity (IC₅₀) | Mechanism |
|---|---|---|
| 4-Cl/4-F (Parent) | 12 µM (Anticancer) | Topoisomerase II inhibition |
| 4-NO₂/4-F | 8 µM | Enhanced DNA intercalation |
| 4-CH₃/4-F | >50 µM | Reduced binding affinity |
Q. What strategies can resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using ISO-certified cell banks .
- Compound purity : HPLC purity thresholds (<95% vs. >98%) significantly alter dose-response curves. Validate purity via orthogonal methods (e.g., LC-MS and ¹H NMR) .
- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts in in vitro assays .
Case Study : Anti-leishmanial activity varied 10-fold (IC₅₀: 5–50 µM) due to differences in parasite strain (L. donovani vs. L. major) and culture media .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Identifies binding poses in kinase pockets (e.g., CDK2), with scoring functions (∆G: −9.2 kcal/mol) correlating with experimental IC₅₀ values .
- MD simulations (GROMACS) : Reveal stability of hydrogen bonds between the thiazole NH and Asp86 residue over 100 ns trajectories .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
